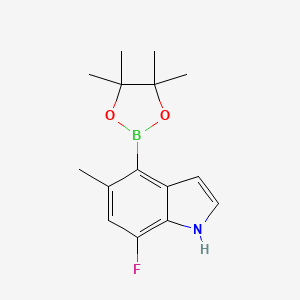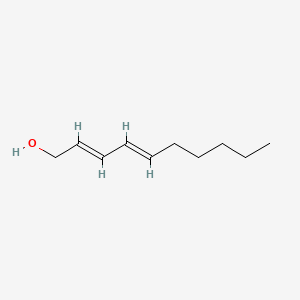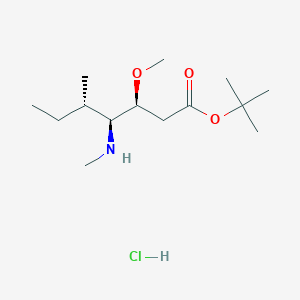
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the use of tert-butyl groups as protective groups due to their steric bulk and ease of deprotection. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride, which are then activated by silver salts to induce cyclization reactions . Similarly, tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate is prepared through a chemoenzymatic approach, indicating the versatility of tert-butyl groups in synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be complex and is often characterized using various spectroscopic methods. For instance, the Schiff base compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate are characterized using FTIR, 1H, and 13C NMR spectroscopy, and X-ray crystallography . These techniques could similarly be applied to analyze the molecular structure of tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. The silver-catalyzed cyclizations of tert-butyl 3-oxopent-4-ynoates result in the formation of hydroxypyrones or pulvinones, depending on the reaction conditions . The electrochemical oxidation of 4-tert-butylcatechol in methanol leads to methoxylation, forming methoxyquinone . These reactions demonstrate the reactivity of tert-butyl compounds under different conditions, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds can be influenced by their functional groups and molecular structure. For example, the physicomechanical properties and heat resistance of polyamides prepared from terephthaloylbis(3-methoxy-4-oxybenzoyl) dichloride were studied, indicating the importance of the tert-butyl group in determining material properties . The stability and potency of tert-butyl compounds as farnesoid X receptor (FXR) antagonists were also investigated, showing that the tert-butyl group is essential for obtaining FXR antagonistic activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fragments for Epothilone A : This compound was used in the synthesis of 5-oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid (1), a fragment of epothilone A. The process involved the optical resolution of the racemic tert-butyl 5-oxo-(3S)-acetoxy-4,4-dimethylheptanoate via lipase catalyzed hydrolysis (Shioji, Kawaoka, Miura, & Okuma, 2001).
Key Intermediate in Atorvastatin and Rosuvastatin Synthesis : A derivative of the compound, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is a key intermediate in the synthesis of atorvastatin and rosuvastatin. Carbonyl reductase from Rhodosporidium toruloides was used to improve the synthesis process (Liu, Wu, Zhang, Xue, & Zheng, 2017).
Whole Cell Biosynthesis in Mono and Biphasic Media : Another study focused on the whole cell biosynthesis of a similar derivative, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, using carbonyl reductase in both mono and biphasic media. This method showed significant improvements in yield and enantiomeric excess (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).
Asymmetric Synthesis of (+)-Trachyspic Acid : The compound was utilized in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor. This involved a series of reactions including aldol reaction, Pinnick oxidation, and esterification (Morokuma, Taira, Uehara, Shibahara, Takahashi, Ishihara, & Hatakeyama, 2008).
Steric Interaction Studies in Zinc Complexes : The compound was used in a study exploring spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases, contributing to the understanding of coordination chemistry and radical interactions (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO3.ClH/c1-8-10(2)13(15-6)11(17-7)9-12(16)18-14(3,4)5;/h10-11,13,15H,8-9H2,1-7H3;1H/t10-,11-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGCIIOQALIMZ-SQRKDXEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@H](CC(=O)OC(C)(C)C)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3S,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride | |
CAS RN |
154633-74-6 | |
| Record name | Heptanoic acid, 3-methoxy-5-methyl-4-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride, [3S-(3R*,4R*,5R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154633-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




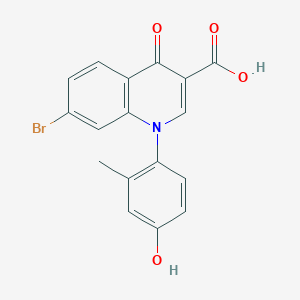

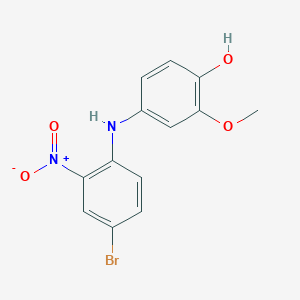

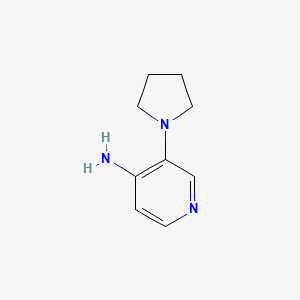
![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)



